molecular formula C9H11Br2NO B12950486 (R)-1-(3,5-Dibromophenyl)-2-methoxyethanamine

(R)-1-(3,5-Dibromophenyl)-2-methoxyethanamine

Cat. No.: B12950486
M. Wt: 309.00 g/mol
InChI Key: FUXRKFXMBZYQNC-VIFPVBQESA-N
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Description

®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of two bromine atoms on a phenyl ring, a methoxy group, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methoxy group and an ethanamine side chain. One common method includes:

    Bromination: Starting with phenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.

    Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.

    Amination: Finally, the methoxylated compound undergoes a reaction with ethylamine under basic conditions to form the ethanamine side chain.

Industrial Production Methods

Industrial production of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Dibromophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the bromine atoms, yielding a de-brominated product.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.

Major Products

    Oxidation: Quinones.

    Reduction: De-brominated phenyl compounds.

    Substitution: Hydroxyl or amino-substituted phenyl compounds.

Scientific Research Applications

®-1-(3,5-Dibromophenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanamine side chain may interact with amino acid residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichlorophenyl)-2-methoxyethanamine: Similar structure but with chlorine atoms instead of bromine.

    ®-1-(3,5-Difluorophenyl)-2-methoxyethanamine: Fluorine atoms replace the bromine atoms.

    ®-1-(3,5-Diiodophenyl)-2-methoxyethanamine: Iodine atoms instead of bromine.

Uniqueness

®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

(1R)-1-(3,5-dibromophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11Br2NO/c1-13-5-9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1

InChI Key

FUXRKFXMBZYQNC-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=CC(=C1)Br)Br)N

Canonical SMILES

COCC(C1=CC(=CC(=C1)Br)Br)N

Origin of Product

United States

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